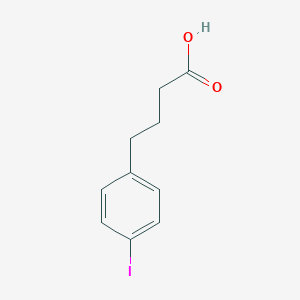

4-(p-Iodophenyl)butyric acid

Vue d'ensemble

Description

4-(p-Iodophenyl)butyric acid, also known as 4-IPBA, is an organic compound with the empirical formula C10H11IO2 . It is a significant compound extensively explored for its diverse applications in scientific research . It serves as a synthetic, non-steroidal agent, showcasing its value through its ability to inhibit aromatase—an enzyme crucial for estrogen synthesis .

Synthesis Analysis

4-(p-Iodophenyl)butyric Acid is a reactant involved in the synthesis of meta- and paracyclophanes containing unsaturated amino acids and intramolecular Friedel-Crafts reactions for synthesis of 1-tetralones .Molecular Structure Analysis

The molecular formula of 4-(p-Iodophenyl)butyric acid is C10H11IO2 . It has a molecular weight of 290.10 g/mol .Chemical Reactions Analysis

4-(p-Iodophenyl)butyric Acid is a reactant involved in the synthesis of meta- and paracyclophanes containing unsaturated amino acids and intramolecular Friedel-Crafts reactions for synthesis of 1-tetralones .Physical And Chemical Properties Analysis

The molecular formula of 4-(p-Iodophenyl)butyric acid is C10H11IO2, and it has a molecular weight of 290.10 g/mol .Applications De Recherche Scientifique

Synthesis of Cyclophanes

4-(p-Iodophenyl)butyric acid: is used as a reactant in the synthesis of meta- and paracyclophanes containing unsaturated amino acids . These cyclophanes have potential applications in the development of new materials with unique optical and electronic properties.

Intramolecular Friedel-Crafts Reactions

This compound plays a crucial role in intramolecular Friedel-Crafts reactions for the synthesis of 1-tetralones . 1-tetralones are important intermediates in the synthesis of various natural products and pharmaceuticals.

Apoptosis and Proliferation Studies

In pharmacological research, 4-(p-Iodophenyl)butyric acid is involved in studies related to apoptosis, proliferation, and histone deacetylase activity in human colorectal cancer cells . Understanding these processes is vital for the development of cancer therapies.

Histone Deacetylase Inhibition

The compound is investigated for its role in histone deacetylase activity, which is a target for cancer treatment due to its involvement in gene expression regulation .

Albumin Binding Studies

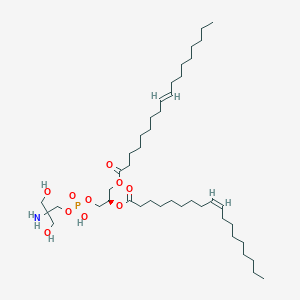

4-(p-Iodophenyl)butyric acid: is used in the development of portable albumin binders. These binders are significant for extending the half-life of contrast agents used in medical imaging .

Radiopharmaceuticals for Cancer Therapy

It serves as a precursor in the synthesis of albumin binder–conjugated fibroblast activation protein inhibitor radiopharmaceuticals. These are explored for their potential use in targeted cancer therapy .

Mécanisme D'action

Target of Action

4-(p-Iodophenyl)butyric acid is primarily used as a reactant in the synthesis of unsaturated amino acids, cyclophosphamide, and tetralone . It is also used as a portable albumin binder .

Mode of Action

The compound interacts with its targets through intramolecular Friedel-Crafts reactions . In the context of albumin binding, it binds non-covalently to naturally present albumin, which allows it to directly interact with tumor cells, promoting its cellular uptake .

Biochemical Pathways

The compound is involved in the synthesis of meta- and paracyclophanes containing unsaturated amino acids . It also participates in intramolecular Friedel-Crafts reactions for the synthesis of 1-tetralones .

Pharmacokinetics

It has been noted that when radioiodinated, it exhibits significantly improved pharmacokinetic properties . It is mainly accumulated in the blood with good retention .

Result of Action

The result of the compound’s action is the synthesis of unsaturated amino acids, cyclophosphamide, and tetralone . When used as an albumin binder, it extends the half-life of contrast agents .

Action Environment

The action of 4-(p-Iodophenyl)butyric acid can be influenced by environmental factors. For instance, its storage conditions are recommended to be 2-8°C . .

Orientations Futures

4-(p-Iodophenyl)butyric acid has been used in the development of a new type of ER-specific radioiodine-labeled estrogen derivative ([131I]IPBA-EE), which was modified with an albumin-specific ligand 4-(p-iodophenyl) butyric acid (IPBA) to improve the metabolic stability and enhance the ER-targeting ability of estrogen . This molecule shows promise for future applications in single photon emission computed tomography imaging of blood pool, tumor, and lymph node with significantly improved pharmacokinetic properties .

Propriétés

IUPAC Name |

4-(4-iodophenyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO2/c11-9-6-4-8(5-7-9)2-1-3-10(12)13/h4-7H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOMLUBUDYFIOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCC(=O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405208 | |

| Record name | 4-(p-Iodophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(p-Iodophenyl)butyric acid | |

CAS RN |

27913-58-2 | |

| Record name | 4-(p-Iodophenyl)butyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does IPBA enhance the pharmacokinetic properties of radiopharmaceuticals?

A: IPBA acts as a non-covalent albumin binder. When conjugated to a radiopharmaceutical, it allows the drug to reversibly bind to albumin in the bloodstream [, , , , ]. This interaction increases the size of the drug complex, preventing rapid renal clearance and prolonging its circulation time [, , ]. Consequently, the drug has more opportunities to reach its target site, resulting in improved tumor uptake and retention [, , , ].

Q2: What is the impact of linker length and composition on the efficacy of IPBA-conjugated radiopharmaceuticals?

A: Research suggests that both linker length and composition play crucial roles in optimizing the tissue distribution profile of IPBA-conjugated radiopharmaceuticals [, ]. A study comparing different IPBA-modified PSMA ligands revealed that agents with longer linkers displayed significantly higher tumor uptake and retention compared to their shorter counterparts []. Additionally, varying the linker composition can influence the balance between tumor uptake and renal clearance. For instance, a long polyethylene glycol (PEG) linker resulted in the lowest blood and kidney accumulation while maintaining high tumor uptake []. This highlights the importance of carefully tailoring the linker structure to achieve an optimal pharmacokinetic profile.

Q3: Can you provide examples of specific radiopharmaceuticals that have been successfully modified with IPBA?

A3: Several studies showcase the successful application of IPBA in modifying radiopharmaceuticals targeting various biological systems. Some notable examples include:

- Melanoma: IPBA conjugation significantly enhanced the therapeutic efficacy of [177Lu]Lu-labeled-LLP2A, a radiopharmaceutical targeting very late antigen-4 (VLA-4) overexpressed in aggressive melanoma [].

- Prostate Cancer: A series of IPBA-modified PSMA-based low-molecular-weight radiotherapeutics demonstrated improved tumor targeting and retention compared to their non-modified counterparts [].

- Estrogen Receptor (ER) Positive Breast Cancer: An IPBA-modified estradiol derivative ([131I]IPBA-EE) showed promising results for ER targeting in SPECT imaging studies [].

- Fibroblast Activation Protein (FAP) Positive Tumors: Albumin binder–conjugated FAP inhibitors (including IPBA modifications) demonstrated significantly improved tumor uptake and retention, leading to remarkable growth inhibition of pancreatic cancer patient-derived xenograft (PDX) tumors [].

Q4: What are the potential advantages of using IPBA compared to other albumin-binding moieties?

A: While IPBA is a widely studied albumin binder, other moieties like Evans blue derivatives are also being explored for similar applications [, ]. A direct comparison between IPBA and a truncated Evans blue moiety conjugated to FAP inhibitors revealed that both modifications achieved prolonged blood circulation and improved tumor uptake []. This suggests that the choice of the optimal albumin binder may depend on the specific targeting molecule and desired pharmacokinetic profile. Further research is needed to fully elucidate the advantages and disadvantages of each albumin binder in different contexts.

Q5: Are there any safety concerns associated with using IPBA in radiopharmaceuticals?

A: While IPBA conjugation shows promise for improving radiopharmaceutical efficacy, its safety profile requires further investigation. The long-term effects of IPBA accumulation, particularly in the kidneys, warrant careful evaluation. Preclinical studies are crucial for assessing potential toxicity and determining the optimal dosing strategies to minimize adverse effects while maximizing therapeutic benefits [, , ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B156053.png)